(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide - 1088715-84-7

(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide

Catalog Number: EVT-273935
CAS Number: 1088715-84-7
Molecular Formula: C62H88N14O10
Molecular Weight: 1189.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This peptide appears to be an analog of opioid peptides like dermorphin or deltorphin, designed for potential activity at opioid receptors. Several structural features suggest this connection:* D-amino acids: The presence of D-Tyr, D-Arg, and D-Glu indicates a design aimed at increasing resistance to enzymatic degradation and potentially enhancing binding affinity to opioid receptors [, , ].* Lys(iPr): Lysine residues with isopropyl (iPr) modifications may influence the peptide's conformation and interactions with the receptor []. * 2Nal: The 2-naphthylalanine (2Nal) residue is a common modification in opioid peptides, often used to enhance potency and selectivity for certain opioid receptor subtypes [].

Molecular Structure Analysis

No direct structural analysis is provided in the abstracts. Techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography could be used to determine the three-dimensional structure and conformation of the peptide [, ].

Applications
  • Research tool: As a novel opioid peptide analog, it could be used to investigate structure-activity relationships, receptor binding profiles, and signaling pathways of opioid receptors [, ].
  • Development of therapeutic leads: It could serve as a starting point for further optimization and development of new opioid analgesics or drugs for treating opioid addiction [, ].
Future Directions
  • Pharmacological characterization: Comprehensive studies are needed to determine its receptor binding affinity, selectivity, functional activity, and potential analgesic properties [, ].

LY2510924 (cyclo[Phe-Tyr-Lys(iPr)-D-Arg-2-Nal-Gly-D-Glu]-Lys(iPr)-NH2)

  • Compound Description: LY2510924 is a potent peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It exhibits nanomolar affinity for CXCR4.
  • Relevance: LY2510924 serves as the structural basis for the target compound N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2. The target compound is a derivative of LY2510924, modified by the addition of a Lys(ivDde) residue at the C-terminus, which allows for the conjugation of a DOTA chelator for theranostic applications.

Ga-BL01 and Lu-BL01

  • Compound Description: These are theranostic derivatives of LY2510924. BL01 is created by adding a Lys(ivDde) residue to the C-terminus of LY2510924 and conjugating a DOTA chelator to the exogenous lysine. This modification allows for radiolabeling with either 68GaCl3 (Ga-BL01) or 177LuCl3 (Lu-BL01), creating a theranostic pair. Both Ga-BL01 and Lu-BL01 exhibit nanomolar affinity for CXCR4.
  • Relevance: Ga-BL01 and Lu-BL01 are directly derived from the target compound N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2 (also known as BL01). They are created by radiolabeling BL01 for imaging and endoradiotherapy applications, showcasing the compound's potential for CXCR4-targeted therapies.

H-Tyr-D-Arg-PheAla-OH (TAPA)

  • Compound Description: TAPA is a [D-Arg]dermorphin tetrapeptide analog known for its potent antinociceptive activity, 1-opioid receptor selectivity, and low physical and psychological dependence. It is transported across the blood-brain barrier via adsorptive-mediated endocytosis.
  • Relevance: TAPA shares a core structural motif (D-Arg-Phe) with the target compound N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2. Both compounds fall under the category of opioid peptides and showcase modifications at the N-terminus to modulate activity and transport properties.

N-amidino-Tyr-D-Arg-PheAla-OH (ADAB) and N-amidino-Tyr-D-Arg-Phe-MeAla-OH (ADAMB)

  • Compound Description: These are N-amidino-[D-Arg]dermorphin analogs designed to achieve slow-onset, long-lasting antinociceptive activity. Both exhibit higher potency and longer duration of action compared to TAPA. Their transport across the blood-brain barrier is slower than TAPA and occurs via adsorptive-mediated endocytosis.
  • Relevance: ADAB and ADAMB share a core structure (Tyr-D-Arg-Phe) and chemical class ([D-Arg]dermorphin analogs) with the target compound N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2. They demonstrate the impact of N-terminal modifications, such as amidination, on the activity and pharmacokinetic properties of opioid peptides.

H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA)

  • Compound Description: [Dmt1]DALDA is a dermorphin analog with high affinity and selectivity for the μ opioid receptor. Its intrathecal potency is exceptional, exceeding its μ receptor affinity, indicating involvement of additional mechanisms in its action within the spinal cord. Intrathecally administered [Dmt1]DALDA induces the release of dynorphin and [Met5]enkephalin-like substances, contributing to its remarkable potency.
  • Relevance: [Dmt1]DALDA shares a similar structural motif (D-Arg-Phe-Lys-NH2) with the target compound N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2. Both are dermorphin analogs and highlight the significance of modifications within the peptide sequence for modulating opioid receptor selectivity and potency.

Properties

CAS Number

1088715-84-7

Product Name

(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide

IUPAC Name

(2S,5S,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide

Molecular Formula

C62H88N14O10

Molecular Weight

1189.4 g/mol

InChI

InChI=1S/C62H88N14O10/c1-38(2)66-30-12-10-19-46(55(63)80)72-59(84)49-28-29-53(78)71-51(34-40-15-6-5-7-16-40)60(85)76-52(35-41-23-26-45(77)27-24-41)61(86)74-47(20-11-13-31-67-39(3)4)57(82)73-48(21-14-32-68-62(64)65)58(83)75-50(56(81)69-37-54(79)70-49)36-42-22-25-43-17-8-9-18-44(43)33-42/h5-9,15-18,22-27,33,38-39,46-52,66-67,77H,10-14,19-21,28-32,34-37H2,1-4H3,(H2,63,80)(H,69,81)(H,70,79)(H,71,78)(H,72,84)(H,73,82)(H,74,86)(H,75,83)(H,76,85)(H4,64,65,68)/t46-,47-,48+,49+,50-,51-,52-/m0/s1

InChI Key

IJHWVENTEFSNBC-BCGYILBZSA-N

SMILES

CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NC(CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N

Solubility

Soluble in DMSO, not in water

Synonyms

LY2510924; LY-2510924; LY 2510924, Cyclo[Phe-Tyr-Lys(iPr)-D-Arg-2-Nal-Gly-D-Glu]-Lys(iPr)-NH2

Canonical SMILES

CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NC(CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N

Isomeric SMILES

CC(C)NCCCC[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)N[C@@H](CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.